2,5-Diethoxybenzaldehyde

Catalog No.
S780866
CAS No.
4686-98-0
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Diethoxybenzaldehyde

CAS Number

4686-98-0

Product Name

2,5-Diethoxybenzaldehyde

IUPAC Name

2,5-diethoxybenzaldehyde

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-3-13-10-5-6-11(14-4-2)9(7-10)8-12/h5-8H,3-4H2,1-2H3

InChI Key

UGNJILDLOHTRMK-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)OCC)C=O

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C=O

Precursor in Organic Synthesis

2,5-Diethoxybenzaldehyde can be a valuable starting material for the synthesis of more complex organic molecules. The presence of the reactive aldehyde group (CHO) allows for further chemical transformations, while the two ethoxy groups can be selectively modified or removed depending on the desired final product. For instance, a study describes its use in the synthesis of chromone derivatives, a class of heterocyclic compounds with potential biological activities Source: A convenient synthesis of some functionalised chromones and thiochromones. European Journal of Medicinal Chemistry. 2007 Jan;42(1):112-7. [PubMed: )]

Ligand Design and Metal Complexes

The aromatic structure and functional groups of 2,5-Diethoxybenzaldehyde can be tailored to create ligands, molecules that bind to metal ions. By adjusting the chemical properties of the attached groups, researchers can design ligands with specific binding affinities towards desired metals. These metal complexes can find applications in catalysis, material science, and even medicinal chemistry Source: Metal complexes of Schiff bases derived from 2,5-dimethoxy- and 2,5-diethoxybenzaldehydes. Inorganica Chimica Acta. 2003 Dec 1;350(1-2):147-53. [ScienceDirect: ]

2,5-Diethoxybenzaldehyde is an organic compound classified as a benzaldehyde derivative. It is characterized by the presence of two ethoxy groups attached to the benzene ring at the 2nd and 5th positions, along with a formyl group (CHO) at the 1st position. This structure contributes to its reactivity and solubility in organic solvents, making it a valuable building block in organic synthesis. The molecular formula for 2,5-diethoxybenzaldehyde is C10H12O3, and its CAS number is 4686-98-0.

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to yield the corresponding carboxylic acid, specifically 2,5-diethoxybenzoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to form 2,5-diethoxybenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The ethoxy groups can be modified or substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

The synthesis of 2,5-diethoxybenzaldehyde can be achieved through several methods:

  • Formylation of Diethoxybenzene: One common method involves the formylation of 1,4-diethoxybenzene using reagents such as tin(IV) chloride and chloromethyl methyl ether. This method has been reported to yield the product in significant quantities .
  • Chlorination Route: Another approach is the chlorination of 4,5-diethoxybenzaldehyde using thionyl chloride under reflux conditions. This method allows for the introduction of chlorine atoms into the benzene ring.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis techniques that enhance reaction efficiency and yield .

2,5-Diethoxybenzaldehyde serves multiple purposes in organic chemistry:

  • Synthesis of Complex Molecules: It is utilized as a starting material for synthesizing more complex organic molecules, including chromone derivatives known for their biological activities.
  • Ligand Formation: The compound can be modified to create ligands that bind to metal ions, which are useful in catalysis and material science applications .
  • Research

Several compounds share structural similarities with 2,5-diethoxybenzaldehyde. Here are some notable comparisons:

Compound NameStructure FeaturesReactivity/Properties
2-Chloro-4,5-diethoxybenzaldehydeChlorine atom substituentIncreased reactivity in substitution reactions
4,5-DiethoxybenzaldehydeLacks chlorineLess reactive compared to dihalogenated derivatives
2-Chloro-4,5-dimethoxybenzaldehydeMethoxy groups instead of ethoxySimilar reactivity but different solubility
2,5-DihydroxybenzaldehydeHydroxy groups at 2 and 5 positionsExhibits different chemical properties and reactivity

Uniqueness

The uniqueness of 2,5-diethoxybenzaldehyde lies in its combination of both ethoxy groups and an aldehyde functionality. This combination allows for enhanced solubility in organic solvents and increased reactivity in chemical transformations compared to similar compounds lacking these features.

XLogP3

2.1

Wikipedia

2,5-Diethoxybenzaldehyde

Dates

Modify: 2023-08-15

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